N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine
Description
Properties
IUPAC Name |
N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2S/c1-16-6-10-7-18-11(17-10)8-2-4-9(5-3-8)12(13,14)15/h2-5,7,16H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCDDBBGPGTKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428224 | |
| Record name | N-Methyl-1-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-26-5 | |
| Record name | N-Methyl-2-[4-(trifluoromethyl)phenyl]-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation and Functionalization
The 1,3-thiazole core is commonly constructed via cyclization reactions involving α-haloketones and thiourea or thioamide derivatives. For the target compound, the key intermediate is a 2-(4-(trifluoromethyl)phenyl)-1,3-thiazole derivative.
A representative method includes:
- Starting from 4-(trifluoromethyl)acetophenone, which undergoes α-bromination to yield α-bromo-4-(trifluoromethyl)acetophenone.
- This α-bromo ketone is then reacted with thiourea or a suitable thioamide to form the thiazole ring via cyclization.
This approach parallels the method described for related thiazole compounds, where α-bromo ketones react with 2-aminothiazole or thiourea derivatives to form substituted thiazoles.
Introduction of the N-methyl Methanamine Group
The functionalization of the thiazole ring at the 4-position with an N-methyl methanamine group is typically achieved through a Mannich-type reaction or nucleophilic substitution:
- The thiazole intermediate bearing a suitable leaving group (e.g., halogen or activated methylene) at the 4-position is reacted with methylamine or a methylamine equivalent.
- This reaction is often carried out in a polar aprotic solvent such as dichloromethane or ethanol under controlled temperature conditions (e.g., 5-30°C) to optimize yield and purity.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| α-Bromination of acetophenone | Bromine in chloroform, low temperature (0-5°C) | Monitored by TLC; yields α-bromo ketone |
| Thiazole ring cyclization | Thiourea or 2-aminothiazole, base (Na₂CO₃), reflux | 24 hours reflux in ethanol; isolated by filtration |
| N-methyl methanamine addition | Methylamine, formaldehyde (Mannich reaction), acetic acid, 0-50°C | pH adjusted post-reaction; purified by chromatography |
These conditions are adapted from analogous synthetic routes for related thiazole derivatives and modified for the trifluoromethyl-substituted phenyl ring.
Research Findings on Synthetic Efficiency and Yields
- The α-bromination step typically yields 80-90% of the α-bromo ketone intermediate.
- Cyclization to form the thiazole ring proceeds with yields around 70-75%, depending on reagent purity and reaction time.
- The final amination step to introduce the N-methyl methanamine group yields 50-70% of the target compound after purification.
These yields reflect optimized laboratory-scale synthesis and may vary with scale and specific reaction conditions.
Summary Table of Preparation Steps and Yields
| Step | Intermediate/Product | Yield (%) | Key Conditions |
|---|---|---|---|
| α-Bromination | α-Bromo-4-(trifluoromethyl)acetophenone | 83-90 | Bromine, CHCl₃, 0-5°C |
| Thiazole ring formation | 2-(4-(trifluoromethyl)phenyl)-1,3-thiazole | 70-75 | Thiourea/2-aminothiazole, reflux, EtOH |
| N-methyl methanamine addition | This compound | 50-70 | Methylamine, formaldehyde, acetic acid, 0-50°C |
Chemical Reactions Analysis
Amine Group Reactions
The secondary amine participates in nucleophilic substitutions and condensations:
-
Acylation : Reacts with chloroacetyl chloride to form acetamide derivatives .
-
Alkylation : Reacts with (2R)-2-methylpyrrolidine in N-methylpyrrolidone (NMP) to generate N-alkylated products .
-
Cross-Coupling : Forms pyrimidine conjugates when treated with 4,6-dichloropyrimidine under basic conditions (59% yield) .
Thiazole Ring Modifications
-
Electrophilic Substitution : The electron-deficient thiazole ring undergoes halogenation at the 5-position under radical conditions .
-
Cycloadditions : Participates in [2+2] cycloadditions with electron-rich alkenes, though this is less common due to steric hindrance from the trifluoromethyl group .
Key Reaction Data
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing trifluoromethylbenzene fragments .
-
Hydrolytic Sensitivity : The thiazole ring remains stable under acidic conditions (pH 2–6) but degrades in strong bases (pH >10) .
Comparative Reactivity
| Feature | N-Methyl-1-[2-(4-CF₃-Ph)Thiazol-4-yl]Methanamine | 2-Methylthiazole |
|---|---|---|
| Amine Reactivity | High (secondary amine) | None (methyl substituent) |
| Electron-Deficient Ring | Yes (CF₃ group) | No |
| Biological Target Range | Broad (kinases, receptors) | Narrow (antimicrobial) |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Properties
- Thiazole compounds have been investigated for their anti-inflammatory effects. The presence of the trifluoromethyl group may contribute to the modulation of inflammatory pathways.
- Case Study: Research published in Bioorganic & Medicinal Chemistry reported that certain thiazole derivatives reduced inflammation markers in animal models of arthritis .
-
Cancer Research
- Compounds similar to N-methyl-thiazole have been evaluated for their potential as anticancer agents. The thiazole ring is known to interact with various biological targets involved in cancer progression.
- Case Study: A publication in Cancer Letters highlighted that thiazole-based compounds induced apoptosis in cancer cell lines, suggesting a pathway for future drug development .
Material Science Applications
- Polymer Chemistry
- N-methyl-thiazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties.
- Data Table: Polymer Additives
| Compound | Application | Effect on Properties |
|---|---|---|
| N-methyl-thiazole derivative | Thermal stabilizer | Improved thermal degradation resistance |
| Thiazole-based plasticizers | Flexibility enhancer | Increased flexibility and durability |
- Nanotechnology
- The compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems.
- Case Study: A study in Nanomedicine illustrated how thiazole derivatives can be used to functionalize nanoparticles, enhancing their targeting capabilities for cancer therapy .
Toxicology and Safety
While N-methyl-thiazole derivatives show promise across various applications, it is crucial to assess their safety profiles. Preliminary toxicity studies indicate that these compounds can be harmful if ingested or if they come into contact with skin or eyes. Proper handling precautions must be followed during laboratory use.
Mechanism of Action
The mechanism by which N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
- N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine
- N-methyl-1-[2-(trifluoromethyl)phenyl]propanamine
Uniqueness
N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine is unique due to the presence of both the trifluoromethyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that lack either the trifluoromethyl group or the thiazole ring.
Biological Activity
N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H11F3N2S
- Molecular Weight : 272.29 g/mol
- CAS Number : 857284-26-5
- InChI Key : IBCDDBBGPGTKNC-UHFFFAOYSA-N
The compound's structure features a thiazole ring, which is known for its biological relevance, particularly in drug development. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
1. Antitumor Activity
Research has shown that thiazole derivatives exhibit significant antitumor properties. A study indicated that compounds with a thiazole moiety can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 1.61 ± 0.92 | Apoptosis induction |
| Compound B | Jurkat | 1.98 ± 1.22 | Cell cycle arrest |
The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity, indicating a structure-activity relationship (SAR) that is critical for developing effective anticancer agents .
2. Anticonvulsant Activity
Thiazole-containing compounds have also been evaluated for anticonvulsant properties. In animal models, certain thiazole derivatives exhibited significant protection against seizures induced by pentylenetetrazol (PTZ). The SAR analysis highlighted that modifications on the thiazole ring could enhance anticonvulsant efficacy .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazoles can inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : The compound may promote programmed cell death in tumor cells through mitochondrial pathways.
- Interaction with Receptors : The trifluoromethyl group may facilitate binding to biological receptors, enhancing the compound's pharmacological profile.
Study on Antitumor Effects
A recent study examined the effects of various thiazole derivatives on human cancer cell lines. This compound was included in the panel and demonstrated promising results:
- Cell Lines Tested : HT29 (colorectal), A431 (skin), Jurkat (leukemia)
- Findings : The compound exhibited significant growth inhibition, comparable to established chemotherapeutics like doxorubicin.
Study on Anticonvulsant Properties
Another investigation focused on the anticonvulsant activity of thiazole derivatives, including this compound:
- Methodology : PTZ-induced seizure model in mice.
- Results : The compound provided substantial protection against seizures, suggesting potential therapeutic applications in epilepsy management.
Q & A
Q. What are the recommended synthetic routes for N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Thiazole Ring Formation : React 4-(trifluoromethyl)phenyl thiourea with α-bromo ketone derivatives (e.g., methyl bromopyruvate) under basic conditions to form the thiazole core .
Amine Functionalization : Introduce the methylamine group via reductive amination or nucleophilic substitution, using reagents like methylamine hydrochloride and sodium cyanoborohydride in methanol/THF .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Optimize pH (8–9) during amination to minimize side products.
Q. How is the compound structurally characterized?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR :
- Mass Spectrometry : ESI-MS (m/z 301.1 [M+H]⁺) confirms molecular weight .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DCM/hexane and analyze using ORTEP-III (GUI version) to resolve bond angles and torsion .
II. Advanced Research Questions
Q. How can computational methods predict biological target interactions?
Methodological Answer:
Molecular Docking :
- Use AutoDock4 with flexible receptor side chains (e.g., kinase ATP-binding pockets). Prepare ligand files with Open Babel (optimize geometry at B3LYP/6-31G* level) .
- Set grid parameters (60 × 60 × 60 Å) centered on the active site. Validate docking poses with RMSD <2.0 Å against known co-crystallized ligands .
Binding Affinity Analysis : Calculate ΔG values using the AMBER force field. Prioritize targets with ΔG ≤ −7 kcal/mol .
Case Study : The thiazole moiety may interact with hydrophobic pockets, while the CF₃ group enhances binding via halogen bonding .
Q. What challenges arise in DFT analysis of electronic properties?
Methodological Answer:
Wavefunction Analysis :
- Use Multiwfn to compute electrostatic potential (ESP) surfaces. Identify electrophilic regions (e.g., thiazole sulfur) and nucleophilic sites (amine group) .
- Calculate Fukui indices (f⁺ and f⁻) to predict reactivity in nucleophilic/electrophilic reactions .
Charge Transfer : Analyze Natural Bond Orbital (NBO) populations to assess electron donation from the amine to the thiazole ring .
Q. Pitfalls :
- Basis set selection (6-311++G** recommended for accuracy).
- Solvent effects (include PCM model for aqueous simulations).
Q. How does the trifluoromethyl group influence pharmacokinetics?
Methodological Answer:
Metabolic Stability :
- The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to strong C-F bonds. Validate via liver microsome assays (IC₅₀ > 50 μM) .
Lipophilicity :
- Measure logP (estimated ~2.5 via HPLC) to assess membrane permeability. Compare with analogs lacking CF₃ to quantify hydrophobicity enhancement .
Biological Relevance : Enhanced blood-brain barrier penetration makes the compound a candidate for CNS-targeted therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
